Selective neuropeptide S receptor (NPSR) antagonist (IC50 values are 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants respectively). Displays no activity against a range of 14 GPCRs, including vasopressin and oxytocin receptors.
SHA 68
CAS No.: 847553-89-3
Cat. No.: VC0004890
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847553-89-3 |
---|---|
Molecular Formula | C26H24FN3O3 |
Molecular Weight | 445.5 g/mol |
IUPAC Name | N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
Standard InChI | InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31) |
Standard InChI Key | SFRQIPRTNYHJHP-UHFFFAOYSA-N |
SMILES | C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
SHA 68, systematically named N-[(4-fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, features a complex heterocyclic scaffold. Its structure includes:
-
A fused oxazolo-pyrazine core
-
Two phenyl groups at positions 1 and 1'
The compound’s stereochemistry and planar regions contribute to its high affinity for NPSR. The InChI key (SFRQIPRTNYHJHP-UHFFFAOYSA-N) and SMILES string (C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5) provide precise descriptors for its three-dimensional conformation .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 445.49 g/mol | |
Solubility | 250 mg/mL in DMSO | |
Storage Conditions | Desiccate at -20°C | |
Purity | ≥98% (HPLC) | |
LogP (Predicted) | 3.77 |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates in vitro assays, though its rapid clearance in vivo necessitates careful pharmacokinetic analysis .
Synthesis and Structural Modifications
Original Synthesis Pathway
The synthesis of SHA 68, as described in the MDPI study, involves a multi-step process starting from pyridine-3,4-dicarboxylic acid anhydride :
-
Ring Formation: Addition of phenyl magnesium bromide yields a pyridine intermediate.
-
Oxazolidinone Construction: Cyclization with benzyl isocyanate forms the oxazolo-pyrazine core.
-
Functionalization: Introduction of the 4-fluorobenzylamide group via carboxamide coupling.
Key intermediates include the cis- and trans-diastereomers of the oxazolo-pyrazine ring, which are separable after alkylation steps .
Structure-Activity Relationships (SAR)
Modifications to the SHA 68 scaffold reveal critical pharmacophore elements:
The oxazolidinone nitrogen and benzyl urea groups are essential for maintaining sub-100 nM potency. Bulkier aliphatic substituents (e.g., iso-butyl) retain activity, while aromatic ring removal abolishes antagonism .
Pharmacological Profile
Receptor Affinity and Selectivity
SHA 68 demonstrates nanomolar affinity for human NPSR variants:
Notably, it shows >100-fold selectivity over 14 GPCRs, including vasopressin (V1a, V2) and oxytocin receptors . This specificity enables precise interrogation of NPSR-mediated pathways without off-target effects.
In Vivo Effects
In C57/Bl6 mice, SHA 68 (3 mg/kg, i.p.) blocks NPS-induced hyperlocomotion, confirming central nervous system penetration . Plasma and brain exposure studies reveal:
-
Peak Plasma Concentration: 1.2 µM at 15 min post-injection
-
Brain-to-Plasma Ratio: 0.8 at 30 min
The transient exposure profile limits therapeutic utility but supports acute experimental applications.
Behavioral Implications
By antagonizing NPSR, SHA 68 produces anxiogenic effects in rodent models, countering NPS’s anxiolytic actions . This bidirectional modulation highlights the NPS system’s role in emotional homeostasis.
Research Applications and Limitations
Tool Compound Utility
SHA 68’s primary use lies in:
-
Mapping NPSR distribution via receptor autoradiography
-
Elucidating NPS’s role in fear extinction and addiction
-
Validating NPSR-linked gene polymorphisms in stress disorders .
Pharmacokinetic Challenges
Despite potent in vitro activity, SHA 68’s rapid clearance (CL = 32 mL/min/kg) and low oral bioavailability (<10%) hinder clinical translation . Structural analogs with improved metabolic stability are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume